

## A meta-analysis of clinical trials comparing Efonidipine to other antihypertensive agents

Author: BenchChem Technical Support Team. Date: December 2025



# Efonidipine in Hypertension: A Comparative Meta-Analysis of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials comparing the efficacy and safety of **efonidipine**, a dual L-type and T-type calcium channel blocker, with other major antihypertensive agents. The data presented is intended to support research, clinical development, and decision-making in the field of cardiovascular therapeutics.

### **Executive Summary**

**Efonidipine** demonstrates comparable antihypertensive efficacy to other widely used calcium channel blockers, including amlodipine and cilnidipine.[1][2] Its unique mechanism of action, involving the blockade of both L-type and T-type calcium channels, may offer additional benefits, particularly concerning heart rate control and potential renal protection.[1][2] Clinical trial data consistently shows that **efonidipine** is effective in reducing both systolic and diastolic blood pressure.[2][3] Furthermore, in combination with telmisartan, it has shown significant blood pressure reduction in patients with Stage II hypertension.

### **Comparative Efficacy and Safety**

The following tables summarize the quantitative data from key clinical trials, providing a head-to-head comparison of **efonidipine** with other antihypertensive agents.



Table 1: Efonidipine vs. Amlodipine in Stage I

**Hypertension** 

| Parameter Parameter        | Efonidipine (40<br>mg/day)                               | Amlodipine (5<br>mg/day)                                 | Reference |
|----------------------------|----------------------------------------------------------|----------------------------------------------------------|-----------|
| Number of Patients         | 95                                                       | 105                                                      | [3]       |
| Treatment Duration         | 28 days                                                  | 28 days                                                  | [3]       |
| Baseline SBP (mmHg)        | 150.5 ± 7.5                                              | 151.3 ± 7.0                                              | [3]       |
| SBP Reduction (mmHg)       | 18.2 ± 12.2                                              | 19.2 ± 11.8                                              | [3]       |
| Baseline DBP (mmHg)        | 96.8 ± 4.8                                               | 96.3 ± 5.0                                               | [3]       |
| DBP Reduction (mmHg)       | 10.7 ± 7.0                                               | 10.2 ± 7.7                                               | [3]       |
| Baseline Heart Rate (bpm)  | 88.7 ± 5.9                                               | 87.2 ± 8.4                                               | [4]       |
| Heart Rate Reduction (bpm) | 8.1 ± 8.3                                                | 7.2 ± 9.9                                                | [3]       |
| Adverse Events             | Not specified in detail,<br>comparable safety<br>profile | Not specified in detail,<br>comparable safety<br>profile | [3]       |

Table 2: Efonidipine vs. Cilnidipine in Hypertension (PERFECT Trial)



| Parameter                        | Efonidipine                                       | Cilnidipine                                       | Reference |
|----------------------------------|---------------------------------------------------|---------------------------------------------------|-----------|
| Number of Patients               | Not specified                                     | Not specified                                     | [2]       |
| Treatment Duration               | 90 days                                           | 90 days                                           | [2]       |
| Baseline SBP (mmHg)              | 155.17 ± 10.38                                    | 154.75 ± 10.05                                    | [2]       |
| End of Study SBP<br>(mmHg)       | 132.92 ± 9.60                                     | 132.90 ± 9.47                                     | [2]       |
| Baseline DBP<br>(mmHg)           | 96.17 ± 5.69                                      | 96.00 ± 5.94                                      | [5]       |
| End of Study DBP (mmHg)          | Not specified                                     | Not specified                                     |           |
| Baseline Heart Rate (bpm)        | 83.5 ± 7.2                                        | 83.3 ± 6.9                                        | [2]       |
| End of Study Heart<br>Rate (bpm) | 80.1 ± 6.3                                        | 80.0 ± 6.8                                        | [2]       |
| Proteinuria Reduction            | More pronounced reduction                         | Less pronounced reduction                         | [2]       |
| Adverse Events                   | Similar between<br>groups, no peripheral<br>edema | Similar between<br>groups, no peripheral<br>edema | [2]       |

Table 3: Efonidipine + Telmisartan vs. Cilnidipine + Telmisartan in Stage II Hypertension



| Parameter                        | Efonidipine (40mg)<br>+ Telmisartan<br>(40mg) | Cilnidipine (10mg)<br>+ Telmisartan<br>(40mg) | Reference |
|----------------------------------|-----------------------------------------------|-----------------------------------------------|-----------|
| Number of Patients               | 118                                           | 122                                           |           |
| Treatment Duration               | 90 days                                       | 90 days                                       |           |
| Baseline SBP/DBP<br>(mmHg)       | 167.25 ± 4.68 / 107.26<br>± 5.19              | Not specified                                 |           |
| Mean SBP/DBP<br>Reduction (mmHg) | 47.94 / 25.89                                 | Not specified                                 |           |
| Patients Achieving Target BP     | 92%                                           | Not specified                                 |           |
| Adverse Events                   | One patient reported an adverse event         | Not specified                                 |           |

## **Experimental Protocols**

### Efonidipine vs. Amlodipine in Stage I Hypertension

This was a prospective, randomized, double-blind, double-dummy, multi-center, parallel-group, phase III clinical trial conducted across nine sites in India.[3] A total of 200 patients with Stage I hypertension were randomized to receive either **efonidipine** 40 mg or amlodipine 5 mg once daily for 28 days.[3] The primary efficacy endpoints were the changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline. Heart rate changes were also assessed. Safety was evaluated through the monitoring of adverse events.[3]

### The PERFECT Trial: Efonidipine vs. Cilnidipine

The Prospective **Efonidipine** Efficacy Evaluation in Cardiovascular and Renal Outcomes in Hypertensive Patients (PERFECT) trial was a randomized, comparative study.[2] Patients with hypertension were administered either **efonidipine** or cilnidipine daily for 90 days. The primary endpoint was the change in blood pressure. Secondary endpoints included changes in proteinuria and safety assessments.[2]





# Efonidipine + Telmisartan vs. Cilnidipine + Telmisartan in Stage II Hypertension

This was a multicentric, randomized, double-blind, parallel, comparative Phase III clinical trial conducted at six sites in India. A total of 240 patients with Stage II hypertension were randomized to receive a fixed-dose combination of either **efonidipine** 40 mg + telmisartan 40 mg or cilnidipine 10 mg + telmisartan 40 mg, once daily for 90 days. The primary endpoint was the mean reduction in sitting SBP and DBP from baseline to day 90. Secondary endpoints included the proportion of patients achieving target blood pressure and the incidence of adverse events.

# Signaling Pathways and Experimental Workflows Efonidipine's Dual Calcium Channel Blockade

**Efonidipine** exerts its antihypertensive effect by blocking both L-type and T-type voltage-gated calcium channels. The blockade of L-type channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral resistance. The inhibition of T-type channels, particularly in the sinoatrial node, contributes to a decrease in heart rate, which may mitigate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[1]





Click to download full resolution via product page

Caption: Efonidipine's dual blockade of L-type and T-type calcium channels.

### **Typical Antihypertensive Clinical Trial Workflow**

The workflow for a typical randomized controlled trial comparing two antihypertensive agents involves several key stages, from patient recruitment to data analysis.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled clinical trial.



### **Meta-Analysis Logical Framework**

A meta-analysis synthesizes data from multiple independent studies to derive a more robust conclusion. This process follows a structured, logical framework.





Click to download full resolution via product page

Caption: Logical framework for conducting a meta-analysis of clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ijsr.net [ijsr.net]
- 2. zuventus.com [zuventus.com]
- 3. journaljammr.com [journaljammr.com]
- 4. zuventus.co.in [zuventus.co.in]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- To cite this document: BenchChem. [A meta-analysis of clinical trials comparing Efonidipine to other antihypertensive agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671133#a-meta-analysis-of-clinical-trials-comparing-efonidipine-to-other-antihypertensive-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com